

The Discovery and Synthesis of Pimicotinib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Pimicotinib hydrochloride*

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Abstract

Pimicotinib hydrochloride (coded as ABSK021) is a novel, orally administered, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] [2] Developed by Abbisko Therapeutics, it represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[1] [3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical evaluation of **Pimicotinib hydrochloride**, with a focus on the pivotal Phase III MANEUVER study.

Introduction

Tenosynovial giant cell tumor (TGCT) is a rare, benign, but often debilitating disease characterized by the overexpression of colony-stimulating factor 1 (CSF-1).[4][5] This overexpression drives the recruitment and proliferation of CSF-1R-expressing cells, leading to the formation of tumors in the synovial lining of joints, bursae, and tendon sheaths.[1] Patients with TGCT experience pain, stiffness, swelling, and reduced range of motion, which can significantly impact their quality of life.[1] While surgery is the primary treatment, recurrence rates are high, necessitating effective systemic therapies.[6]

Pimicotinib was developed to address this unmet medical need by selectively targeting the CSF-1R signaling pathway.[7] Its high selectivity and potency offer the potential for a favorable

efficacy and safety profile.[8] The U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) have granted Pimicotinib breakthrough therapy designation for the treatment of TGCT patients whose tumors are not amenable to surgery.[1]

Discovery and Mechanism of Action

Target Identification and Validation

The CSF-1/CSF-1R signaling pathway was identified as a key driver of TGCT pathogenesis. Overexpression of CSF-1 in the tumor microenvironment leads to the recruitment and proliferation of macrophages and other CSF-1R-expressing cells, which in turn form the bulk of the tumor mass.[5] Inhibition of CSF-1R was therefore hypothesized to be a promising therapeutic strategy to deplete these cells and induce tumor regression.

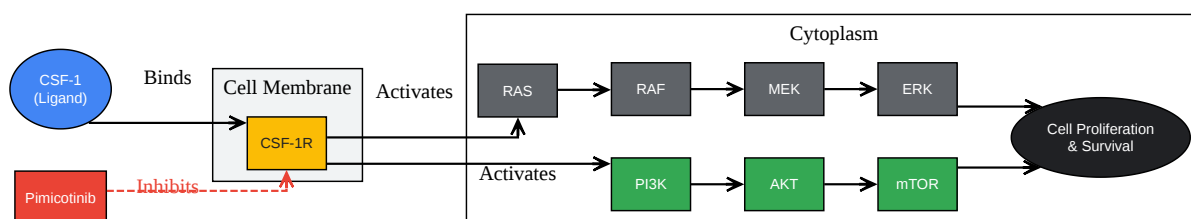
Lead Discovery and Optimization

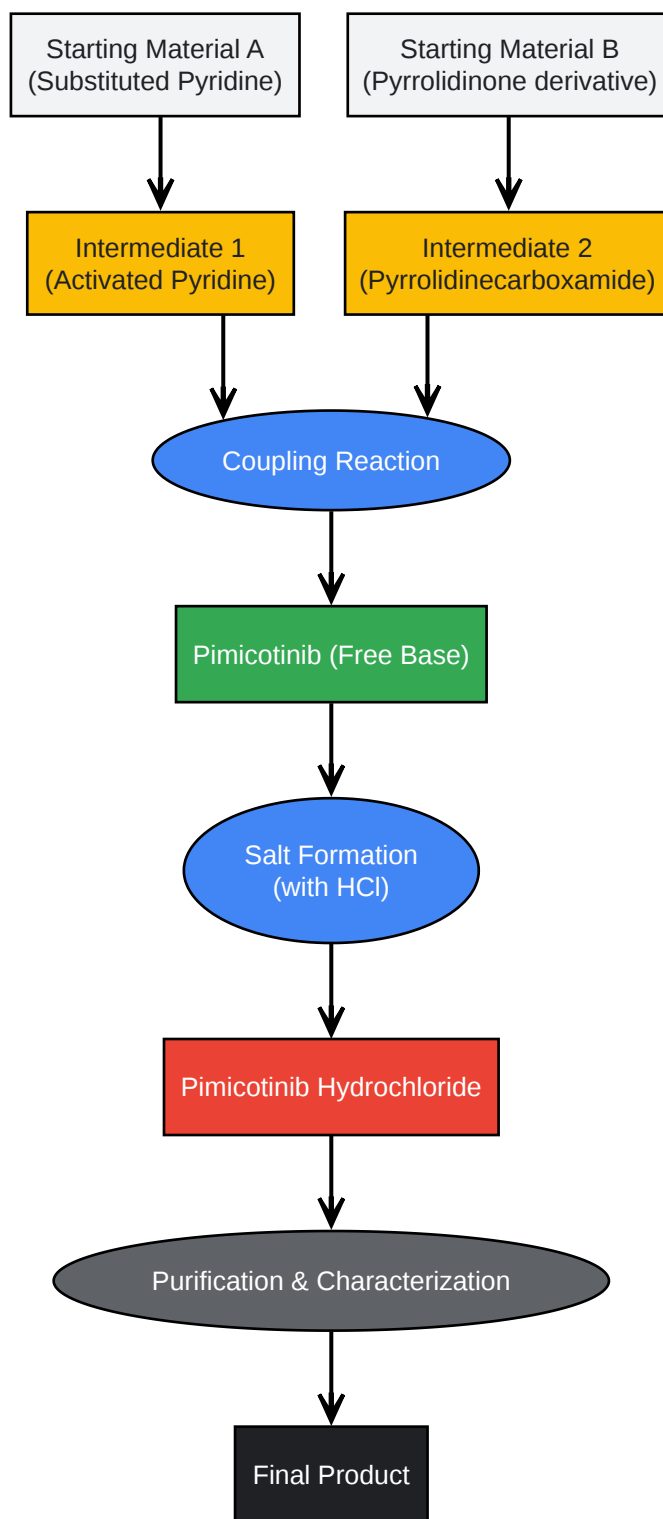
Pimicotinib was discovered through a focused drug discovery program aimed at identifying potent and selective CSF-1R inhibitors. While specific details of the initial screening and lead optimization campaign are proprietary to Abbisko Therapeutics, the final compound, Pimicotinib, emerged as a candidate with a desirable preclinical profile, demonstrating significant anti-tumor activity.[9]

Mechanism of Action

Pimicotinib is an orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[2] By binding to and inhibiting CSF-1R, Pimicotinib blocks the downstream signaling pathways that promote the survival and proliferation of tumor-associated macrophages (TAMs) and other CSF-1R-dependent cells.[7] This leads to a reduction in the tumor mass and an alleviation of symptoms.[1] Preclinical studies have shown that Pimicotinib treatment leads to a significant reduction in non-classical monocytes and CD163+ macrophages in skin and tumor tissues.[9]

Signaling Pathway Diagram





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